

Physical and chemical properties of 2-(3-Bromopropyl)-1,3-dioxolane

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Compound of Interest

Compound Name: 2-(3-Bromopropyl)-1,3-dioxolane

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An In-depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-bromobutyraldehyde ethylene acetal, is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a reactive primary bromide and a protected aldehyde in the form of a dioxolane ring. This unique combination makes it a valuable building block for the introduction of a four-carbon chain with a terminal aldehyde functionality in a latent form. This guide provides a comprehensive overview of the physical and chemical properties of **2-(3-Bromopropyl)-1,3-dioxolane**, along with key experimental protocols and data for its application in research and development.

Physical and Chemical Properties

2-(3-Bromopropyl)-1,3-dioxolane is a colorless to light yellow or orange clear liquid at room temperature.^[1] It is characterized by the following properties:

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₁ BrO ₂	[2][3]
Molecular Weight	195.06 g/mol	
Boiling Point	88 °C at 10 mmHg	[2][4]
Density	1.44 g/cm ³	[2][4]
Refractive Index	1.4780-1.4820	[2][4]
Solubility	Soluble in common organic solvents.	
Storage	Store in a cool, dry place, typically at 0-10°C, under an inert atmosphere. It is sensitive to air and heat.	[1][2]
Purity	Commercially available with a purity of >95.0% (GC).	[1]

Chemical Reactivity and Applications

The reactivity of **2-(3-Bromopropyl)-1,3-dioxolane** is dominated by the two functional groups present in its structure: the bromoalkane and the dioxolane (acetal).

Reactions involving the Bromine Atom

The primary alkyl bromide is susceptible to nucleophilic substitution reactions, making it an excellent substrate for introducing the protected butyraldehyde moiety onto a variety of molecules.

- Alkylation: It can be used to alkylate a wide range of nucleophiles, such as amines, thiols, and carbanions. This is a common strategy in the synthesis of more complex molecules.
- Grignard Reagent Formation: The bromide can react with magnesium to form a Grignard reagent. However, the stability of Grignard reagents derived from β-haloalkyl dioxolanes can

be a concern, as they may decompose.^[5] The use of highly reactive magnesium may be necessary for successful formation.^[6]

Reactions involving the Dioxolane Ring

The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality. It is stable to many reaction conditions, including those involving nucleophiles and bases.

- Deprotection: The aldehyde can be readily deprotected by treatment with aqueous acid. This hydrolysis reaction regenerates the carbonyl group, providing a terminal aldehyde for further transformations.

Due to this dual functionality, **2-(3-Bromopropyl)-1,3-dioxolane** is a key intermediate in the synthesis of various therapeutic agents and other fine chemicals.^[2]

Experimental Protocols

Synthesis of 2-(3-Bromopropyl)-1,3-dioxolane

A common method for the synthesis of **2-(3-Bromopropyl)-1,3-dioxolane** involves the acetalization of 4-bromobutanal with ethylene glycol in the presence of an acid catalyst. The removal of water is crucial to drive the reaction to completion.

General Procedure:

- To a solution of 4-bromobutanal in a suitable solvent (e.g., toluene), add a slight excess of ethylene glycol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
- Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
- Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain **2-(3-Bromopropyl)-1,3-dioxolane**.

Purification

The primary method for purifying **2-(3-Bromopropyl)-1,3-dioxolane** is vacuum distillation.[\[2\]](#)[\[4\]](#) Given its boiling point of 88 °C at 10 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Spectroscopic Data

The structural confirmation of **2-(3-Bromopropyl)-1,3-dioxolane** relies on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of **2-(3-Bromopropyl)-1,3-dioxolane** would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not readily available in the public domain, the expected signals in its ¹H and ¹³C NMR spectra can be predicted based on its structure.

¹H NMR (Predicted):

- A triplet corresponding to the methine proton of the dioxolane ring (CH-O).
- A multiplet for the four protons of the ethylene glycol unit in the dioxolane ring (-OCH₂CH₂O-).
- A multiplet for the two protons on the carbon adjacent to the dioxolane ring (-CH₂-CH(O)₂).

- A multiplet for the two protons on the central methylene group of the propyl chain (-CH₂-CH₂Br).
- A triplet for the two protons on the carbon bearing the bromine atom (-CH₂Br).

¹³C NMR (Predicted):

- A signal for the methine carbon of the dioxolane ring.
- A signal for the two equivalent carbons of the ethylene glycol unit.
- Signals for the three distinct carbons of the propyl chain.

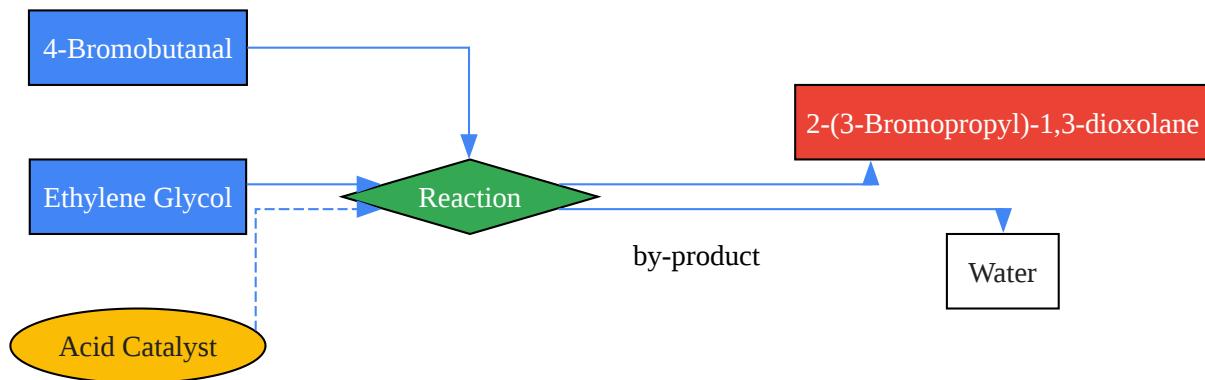
Infrared (IR) Spectroscopy

The IR spectrum of **2-(3-Bromopropyl)-1,3-dioxolane** would be expected to show characteristic absorption bands for the C-O and C-Br bonds.

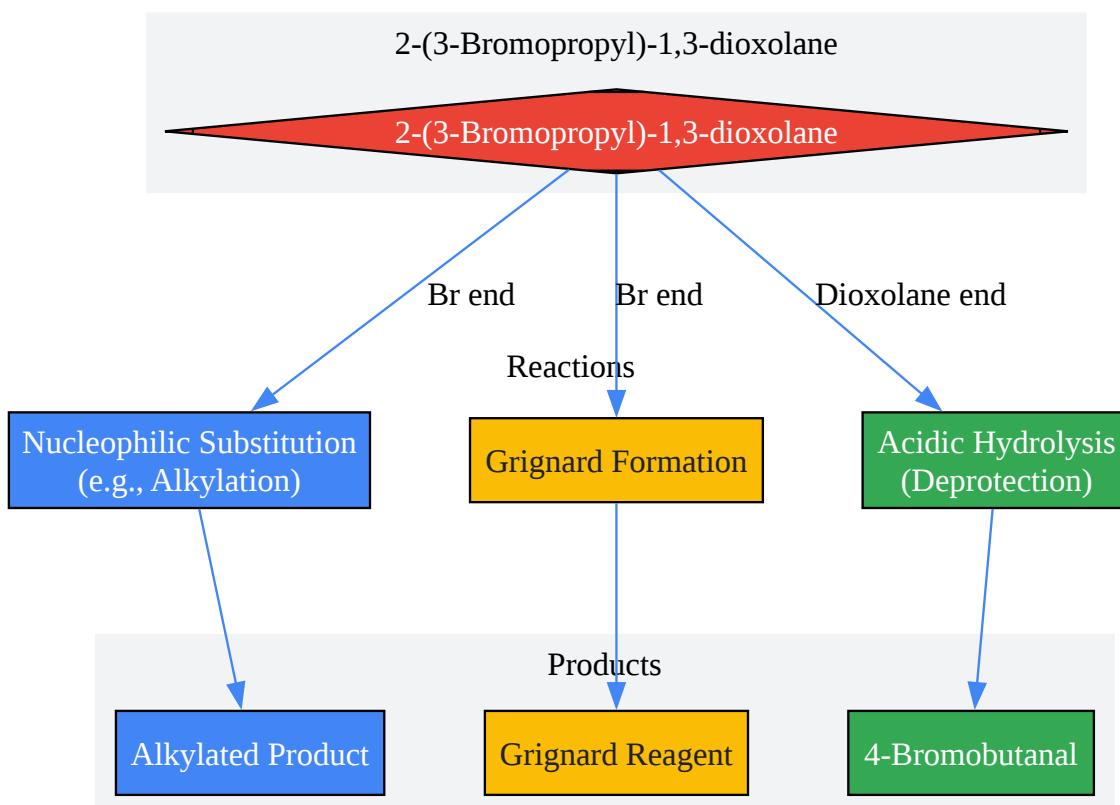
- C-O stretching: Strong bands in the region of 1000-1200 cm⁻¹.
- C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
- C-H stretching: Bands for sp³ C-H bonds just below 3000 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the key aspects of **2-(3-Bromopropyl)-1,3-dioxolane**'s synthesis and reactivity.

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Caption: Synthesis of **2-(3-Bromopropyl)-1,3-dioxolane**.

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